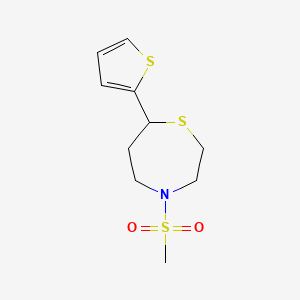![molecular formula C9H9IO2 B2869849 [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol CAS No. 2165816-67-9](/img/structure/B2869849.png)
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol is an organic compound that features an oxirane (epoxide) ring and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S,3S)-3-(2-Iodophenyl)prop-2-en-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of iodophenyl ketones or aldehydes.
Reduction: Formation of iodophenyl diols.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol involves its reactivity due to the strained epoxide ring and the presence of the iodophenyl group. The epoxide ring can undergo ring-opening reactions, which are facilitated by nucleophiles. The iodophenyl group can participate in electrophilic aromatic substitution reactions. These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]methanol
- [(2S,3S)-3-(Ethoxycarbonyl)-2-oxiranyl]carbonyl-L-threonyl-L-isoleucine
Uniqueness
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol is unique due to the presence of the iodophenyl group, which imparts distinct reactivity compared to other epoxide-containing compounds
Properties
IUPAC Name |
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACAIYWNYMDRQT-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@H](O2)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)

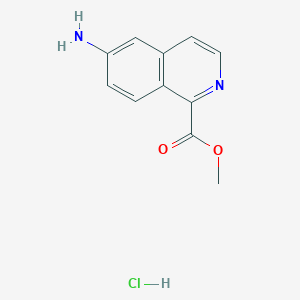

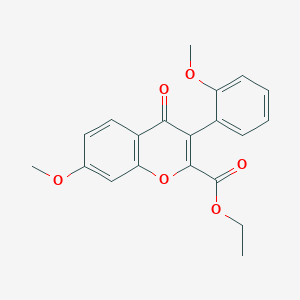

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
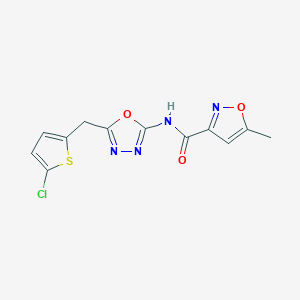


![4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2869784.png)
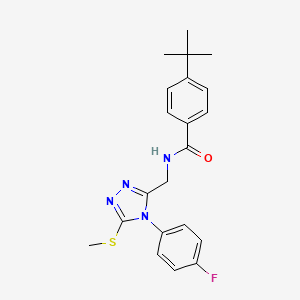
![2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)
